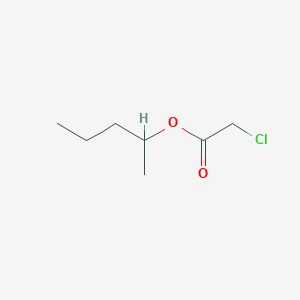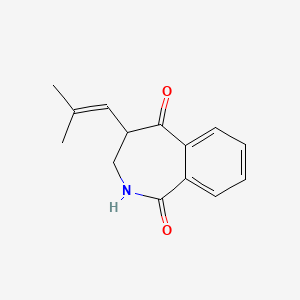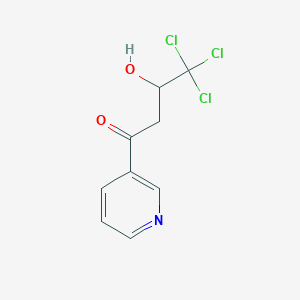![molecular formula C14H13N3O2 B14352858 Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- CAS No. 93474-34-1](/img/structure/B14352858.png)
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzenecarboximidamide core linked to a phenylamino carbonyl group through an oxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of benzenecarboximidamide with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzenecarboximidamide+Phenyl isocyanate→Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzenecarboximidamide derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with amine or hydroxyl groups.
Substitution: Formation of substituted benzenecarboximidamide derivatives.
Applications De Recherche Scientifique
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenylamino carbonyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarboximidamide, N-[[(methylamino)carbonyl]oxy]-
- Benzenecarboximidamide, N-[[(ethylamino)carbonyl]oxy]-
- Benzenecarboximidamide, N-[[(propylamino)carbonyl]oxy]-
Uniqueness
Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- is unique due to its phenylamino carbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it more versatile in its applications compared to its analogs.
Propriétés
Numéro CAS |
93474-34-1 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
[[amino(phenyl)methylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C14H13N3O2/c15-13(11-7-3-1-4-8-11)17-19-14(18)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17)(H,16,18) |
Clé InChI |
CPDMYYDQZRVVEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)



![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)

![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)


